Sec-butyl methyl ether

Description

Properties

IUPAC Name |

2-methoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-4-5(2)6-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNIMHIOIXPIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871171 | |

| Record name | 2-Methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6795-87-5 | |

| Record name | 2-Methoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6795-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, sec-butyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-Butyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

sec-butyl methyl ether synthesis via Williamson ether synthesis

An In-depth Technical Guide to the Synthesis of sec-Butyl Methyl Ether via the Williamson Ether Synthesis

Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[1][2] The reaction classically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion, formed by the deprotonation of an alcohol.[3][4] This guide provides a detailed technical overview of the synthesis of this compound, a valuable solvent and gasoline additive, using this established methodology.[5] Key considerations, including mechanistic pathways, competing side reactions, and a detailed experimental protocol, are presented for researchers and chemical development professionals.

Reaction Mechanism and Strategic Synthesis Design

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] This mechanism involves a concerted, single-step process where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide from the backside, displacing the leaving group (typically a halide).[1][2]

For the synthesis of an asymmetrical ether like this compound, two potential reactant pairings exist:

-

Route A: Reaction of sodium methoxide (B1231860) with a sec-butyl halide (e.g., 2-bromobutane).

-

Route B: Reaction of sodium sec-butoxide (B8327801) with a methyl halide (e.g., methyl iodide).[5][6]

The choice between these routes is critical due to the competition between SN2 (substitution) and E2 (elimination) reactions. The SN2 pathway is highly sensitive to steric hindrance at the electrophilic carbon.[4][7]

-

Primary and methyl halides are excellent substrates for SN2 reactions.[3]

-

Secondary halides , such as 2-bromobutane, are prone to undergo E2 elimination, especially in the presence of a strong, sterically unhindered base like methoxide, leading to a mixture of ether and alkene products.[3][7]

-

Tertiary halides almost exclusively yield elimination products and are unsuitable for this synthesis.[3][4]

Therefore, Route B is the preferred synthetic pathway as it employs a methyl halide, which is ideal for the SN2 mechanism and minimizes the competing E2 elimination side reaction.[7] The alkoxide, while secondary, primarily acts as a nucleophile in this context.[1]

Caption: Williamson ether synthesis mechanism for this compound.

Experimental Design and Data

Reactants and Conditions

A successful synthesis requires careful selection of reactants, solvent, and temperature to maximize the yield of the desired ether product.

| Component | Role | Typical Reagents | Key Considerations |

| Alcohol | Nucleophile Precursor | sec-Butanol | The starting alcohol that is deprotonated to form the nucleophilic alkoxide. |

| Base | Deprotonating Agent | Sodium hydride (NaH), Potassium hydride (KH) | A strong, non-nucleophilic base is required to fully deprotonate the alcohol.[3][8] NaH is common as its only byproduct is H₂ gas.[4] |

| Alkyl Halide | Electrophile | Methyl iodide (CH₃I), Methyl bromide (CH₃Br) | Must be a primary or methyl halide to favor SN2 over E2 elimination.[3] Methyl iodide is highly reactive.[5] |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | A polar aprotic solvent is preferred to solvate the cation of the alkoxide without protonating the nucleophile.[8] Must be anhydrous. |

| Temperature | Reaction Parameter | 50-100 °C | The reaction typically requires heating to proceed at a reasonable rate, often under reflux.[2] |

| Catalyst (Optional) | Rate Enhancement | Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Useful in biphasic systems or when using bases like NaOH to facilitate the interaction between the aqueous and organic phases.[9] |

Potential Reaction Products

The primary goal is the formation of this compound, but side products, mainly from the E2 elimination pathway, can also be formed, particularly if the non-optimal synthetic route is chosen.

| Product Name | Formation Pathway | Type |

| This compound | SN2 Substitution | Major Product |

| But-1-ene | E2 Elimination | Side Product |

| cis-But-2-ene | E2 Elimination | Side Product |

| trans-But-2-ene | E2 Elimination | Side Product |

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound based on the preferred synthetic route. Safety Note: This procedure involves flammable solvents, reactive metals, and volatile substances. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Apparatus Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), and a dropping funnel.

-

Alkoxide Formation :

-

Anhydrous THF is added to the flask via cannula.

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) is carefully added to the stirring solvent.

-

sec-Butanol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the NaH suspension via the dropping funnel.

-

The mixture is stirred at room temperature until hydrogen gas evolution ceases (typically 30-60 minutes), indicating the complete formation of sodium sec-butoxide.

-

-

SN2 Reaction :

-

Methyl iodide (1.05 equivalents) is added dropwise to the alkoxide solution at 0 °C to control the initial exothermic reaction.

-

After the addition is complete, the reaction mixture is gently heated to reflux and maintained for 1-8 hours, while monitoring the reaction progress by TLC or GC.[2]

-

-

Work-up and Isolation :

-

The reaction is cooled to room temperature and then cautiously quenched by the slow addition of water to destroy any unreacted NaH.

-

The bulk of the THF is removed under reduced pressure.

-

The remaining aqueous residue is transferred to a separatory funnel and extracted three times with diethyl ether.[9]

-

The combined organic layers are washed sequentially with water and then with brine to remove any remaining inorganic salts.

-

-

Drying and Purification :

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.[9]

-

The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator.

-

The crude this compound is purified by fractional distillation to yield the final product.

-

Caption: Experimental workflow for this compound synthesis.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. This compound | 6795-87-5 | Benchchem [benchchem.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybutane, also known as methyl sec-butyl ether, is an organic compound with the chemical formula C5H12O.[1] It belongs to the ether class of organic compounds and is utilized as a solvent in various industrial and laboratory settings, including in the chemical and pharmaceutical industries for reactions and formulations.[1] Its utility is derived from its specific physicochemical properties which dictate its behavior in different environments and applications. This technical guide provides an in-depth overview of the core physicochemical properties of 2-methoxybutane, complete with quantitative data, detailed experimental protocols for their determination, and a visualization of a general experimental workflow.

Core Physicochemical Properties

The key physicochemical properties of 2-methoxybutane are summarized in the tables below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical and physical processes.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O | [1] |

| Molecular Weight | 88.15 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Distinct smell | [1] |

| CAS Number | 6795-87-5 | [1][3][4] |

Thermodynamic Properties

| Property | Value | Source(s) |

| Boiling Point | 56.5 °C at 760 mmHg | [1] |

| 59.05 °C | [3] | |

| 59 °C | [4] | |

| 60-61 °C | [5] | |

| 63 °C | [1] | |

| 65 °C | [6] | |

| 75 °C | ||

| Melting Point | -100 °C | [3][4][5][6] |

| -117.26 °C (estimate) | ||

| Flash Point | -22 °F (-30 °C) | [1] |

| Vapor Pressure | 239 mmHg at 25°C | [1] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Density | 0.737 g/cm³ at 25 °C | [3] |

| 0.740 g/mL | [4] | |

| 0.742 g/mL at 25 °C | ||

| 0.748 g/cm³ | [1] | |

| 0.7621 g/cm³ at 0 °C | [6] | |

| Solubility in Water | Insoluble | [1] |

| Miscible with water, alcohol, ether and acetone | [6] | |

| Refractive Index | 1.372 (n20/D) | [4][6] |

| 1.374 | [1] | |

| LogP (Octanol/Water Partition Coefficient) | 1.18 | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a liquid organic compound like 2-methoxybutane are provided below. These are generalized protocols and may be adapted based on specific laboratory conditions and equipment.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8] A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[8]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)[9][10]

-

Thermometer

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)[7]

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

A few milliliters of the liquid sample (2-methoxybutane) are placed into the small test tube.[7]

-

A capillary tube, with its open end facing down, is placed inside the test tube containing the sample.[10]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10]

-

The entire assembly is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).[10]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the liquid will start to vaporize more rapidly, and a continuous and vigorous stream of bubbles will emerge from the capillary tube.[10]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the pressure inside the tube drops upon cooling.[8]

Determination of Density

Density is the mass of a substance per unit volume.[11] For a liquid like 2-methoxybutane, density can be determined using a pycnometer or, more simply, by measuring its mass and volume.

Apparatus:

Procedure:

-

An empty, clean, and dry graduated cylinder is weighed on an analytical balance.[13]

-

A known volume of 2-methoxybutane is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[11][13]

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.[13]

-

The density is then calculated using the formula: Density = Mass / Volume.[11]

-

The temperature of the liquid should be recorded as density is temperature-dependent.[13]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[14] The "shake-flask" method is a common technique to determine the solubility of a substance.[15]

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinder

-

Analytical balance

-

Spatula

-

Vortex mixer or shaker

-

Thermometer

Procedure:

-

A measured volume of the solvent (e.g., distilled water) is placed into a test tube.[14]

-

The temperature of the solvent is measured and recorded.[14]

-

A small, pre-weighed amount of 2-methoxybutane is added to the test tube.[14]

-

The test tube is stoppered and shaken vigorously to facilitate dissolution.[14]

-

This process is repeated, adding small increments of the solute until a saturated solution is formed, indicated by the presence of undissolved solute that does not disappear upon further shaking.[14]

-

The total mass of the solute added is determined. The solubility is then expressed as the mass of solute per volume or mass of solvent.

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.[16] A static method can be used for its determination.[17]

Apparatus:

-

Vacuum-tight flask

-

Pressure transducer or manometer

-

Temperature-controlled bath

-

Vacuum pump

Procedure:

-

A small amount of the liquid sample (2-methoxybutane) is placed in the flask.

-

The flask is connected to the vacuum pump and pressure measurement system.

-

The sample is typically frozen, and the system is evacuated to remove any dissolved gases. The flask is then sealed.

-

The flask is placed in a temperature-controlled bath and allowed to reach thermal equilibrium.

-

The pressure inside the flask, which is the vapor pressure of the substance at that temperature, is measured using the pressure transducer.[16][18]

-

This process is repeated at different temperatures to obtain a vapor pressure curve.[16]

Visualizations

General Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of a liquid sample like 2-methoxybutane.

References

- 1. lookchem.com [lookchem.com]

- 2. Butane, 2-methoxy- (CAS 6795-87-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2-methoxybutane [stenutz.eu]

- 5. Buy (S)-2-methoxy-butane | 66610-39-7 [smolecule.com]

- 6. echemi.com [echemi.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. phillysim.org [phillysim.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. embibe.com [embibe.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Vapor pressure - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

Spectroscopic Profile of Sec-Butyl Methyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sec-butyl methyl ether (2-methoxybutane), a common organic solvent and potential building block in chemical synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.35 | Sextet | 1H | H-2 |

| ~3.30 | Singlet | 3H | H-1' (OCH₃) |

| ~1.45 | Multiplet | 2H | H-3 |

| ~1.15 | Doublet | 3H | H-1 |

| ~0.90 | Triplet | 3H | H-4 |

Predicted data is based on established chemical shift principles and data from analogous structures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~76.0 | C-2 |

| ~56.0 | C-1' (OCH₃) |

| ~29.0 | C-3 |

| ~19.0 | C-1 |

| ~10.0 | C-4 |

Predicted data is based on established chemical shift principles and data from analogous structures.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H (alkane) stretching |

| 1460-1440 | Medium | C-H bending |

| 1380-1370 | Medium | C-H bending (gem-dimethyl) |

| 1120-1080 | Strong, Broad | C-O-C (ether) stretching |

Note: The most characteristic peak for ethers is the strong C-O-C stretching band.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 88 | Low | [M]⁺ (Molecular Ion) |

| 73 | Moderate | [M - CH₃]⁺ |

| 59 | High (Base Peak) | [CH₃OCHCH₃]⁺ |

| 45 | Moderate | [CH₃O=CH₂]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid, volatile)

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vial

Procedure:

-

In a clean, dry vial, prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample.

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, which will likely require a larger number of scans than the ¹H spectrum.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

-

This compound (liquid)

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Micropipette

-

Lint-free tissues

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free tissue soaked in isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Using a micropipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

After data collection, clean the ATR crystal thoroughly with isopropanol and a lint-free tissue.

-

Process the spectrum by subtracting the background and identifying the key absorption bands.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound (liquid)

-

Volatile organic solvent (e.g., dichloromethane (B109758) or hexane)

-

GC-MS instrument equipped with an electron ionization (EI) source

-

GC vial with a septum cap

-

Microsyringe

Procedure:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent in a GC vial.

-

Seal the vial with a septum cap.

-

Set the GC-MS instrument parameters. A typical GC program would involve an initial temperature of 40-50°C, followed by a ramp to a higher temperature to ensure elution. The mass spectrometer should be set to scan a mass range of, for example, m/z 20-150.

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet using a microsyringe.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

In the EI source, the molecules are ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic techniques and structural information.

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Sec-Butyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sec-butyl methyl ether (SBME), also known as 2-methoxybutane, is an organic compound with the chemical formula C₅H₁₂O. As a member of the ether family, it finds applications as a solvent in organic synthesis and has been investigated as a potential fuel additive.[1] A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, process design, and application in research and industry. This guide provides a comprehensive overview of the known physicochemical and thermodynamic properties of SBME, details its chemical stability and decomposition pathways, and outlines the standard experimental protocols for determining these characteristics. While extensive data is available for its isomer, methyl tert-butyl ether (MTBE), specific experimental thermodynamic values for SBME are less common in the literature. This guide compiles the available data for SBME and uses data from related compounds for context and comparison.

Physicochemical and Thermodynamic Properties

The fundamental physical and thermodynamic properties of this compound are summarized in the tables below. These values are essential for modeling its behavior in various chemical processes.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₂O | [2] |

| Molecular Weight | 88.15 g/mol | [2] |

| CAS Number | 6795-87-5 | [2] |

| Appearance | Colorless Liquid | [2] |

| Density | 0.742 g/mL at 25 °C | [2] |

| Boiling Point | 75 °C (at 760 mmHg) | [2][3] |

| Melting Point | -117.26 °C (estimate) | [2] |

| Refractive Index (n²⁰/D) | 1.372 | [2] |

| Flash Point | -30 °C (-22 °F) - closed cup | |

| Solubility | Miscible with water, alcohol, ether, acetone | [2][4] |

Table 2: Thermodynamic Data for this compound and Related Isomers

| Property | This compound (SBME) | Methyl Tert-Butyl Ether (MTBE) | Source(s) |

| Standard Enthalpy of Formation (ΔfH° gas) | Data not available | -313.6 ± 1.1 kJ/mol | [5] (for MTBE) |

| Enthalpy of Vaporization (ΔvapH°) | Data not available | 28.0 ± 0.2 kJ/mol at 298.15 K | [6] (for MTBE) |

| Liquid Heat Capacity (Cp) | Data not available | 2127 J/(kg·K) or ~187.5 J/(mol·K) | [6][7] (for MTBE) |

| Heat of Combustion (ΔcH° liquid) | Data not available | -3368.7 ± 1.0 kJ/mol | [5] (for MTBE) |

Note: Due to the lack of readily available experimental thermodynamic data for SBME, values for its widely studied isomer, methyl tert-butyl ether (MTBE), are provided for comparison.

Synthesis of this compound

SBME is primarily synthesized via two established methods: the Williamson ether synthesis and the intermolecular dehydration of alcohols.

Williamson Ether Synthesis

This classic laboratory method involves the reaction of a sodium alkoxide with a primary alkyl halide. For SBME, sodium sec-butoxide (B8327801) is reacted with methyl iodide.[2] The reaction is an Sₙ2 nucleophilic substitution.

Intermolecular Dehydration

On an industrial scale, SBME can be produced by the acid-catalyzed intermolecular dehydration of sec-butanol and methanol.[1][8] This method is cost-effective for large-scale production.

Below is a logical workflow for the synthesis of this compound.

Chemical Stability and Decomposition

Peroxide Formation

Like many ethers, SBME is susceptible to autoxidation in the presence of light and atmospheric oxygen, leading to the formation of unstable and potentially explosive peroxides.[9][10] The hydrogen on the secondary carbon adjacent to the ether oxygen is particularly susceptible to abstraction, initiating the radical chain reaction.

Because it contains a secondary alkyl group attached to the ether oxygen, SBME falls into the category of chemicals that can form explosive peroxides, which become particularly hazardous upon concentration (e.g., during distillation).[9][11] Therefore, it is imperative to test for the presence of peroxides before heating or distilling and to store the solvent in opaque, airtight containers, preferably under an inert atmosphere.[11]

Thermal Decomposition

It is plausible that SBME undergoes a similar unimolecular elimination reaction via a four-centered transition state to yield a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene) and methanol. Homolytic cleavage of the C-O bonds to form radicals is also possible, especially at higher temperatures.

Experimental Protocols

The determination of thermodynamic and stability properties requires precise experimental techniques. The following sections detail the standard methodologies.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a flammable liquid like SBME is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Methodology:

-

Calibration: The heat capacity of the calorimeter (C_cal) is determined by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.[2]

-

Sample Preparation: A precise mass (typically 0.7-1.0 g) of SBME is placed in a crucible. A fuse wire of known length and mass is positioned to be in contact with the sample.[1]

-

Assembly: The crucible is placed inside the high-pressure stainless steel "bomb," which is then sealed. The bomb is purged and then pressurized with pure oxygen to approximately 25-30 atm.[13]

-

Combustion: The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. After reaching thermal equilibrium, the sample is ignited by passing an electric current through the fuse wire.[14]

-

Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the maximum temperature change (ΔT), correcting for any heat exchange with the surroundings.[14]

-

Calculation: The total heat released (q_total) is calculated using q_total = C_cal * ΔT. This value is then corrected for the heat released by the combustion of the fuse wire and any side reactions (e.g., formation of nitric acid from residual N₂) to find the heat of combustion of the sample. From this, the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of SBME is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[15]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a controlled heating rate (e.g., 10 °C/min) over the desired temperature range.[16]

-

Measurement: The DSC runs through three scans: a baseline scan with two empty pans, a scan with a standard material (like sapphire) of known heat capacity, and finally a scan with the SBME sample.

-

Data Analysis: The heat flow (dq/dt) is measured as a function of temperature. The heat capacity (Cp) of the sample is calculated by comparing the heat flow curve of the sample to that of the sapphire standard and the baseline, using the formula: Cp_sample = (DSC_sample / DSC_std) * (mass_std / mass_sample) * Cp_std

Vapor Pressure Measurement

Several methods can be used to determine the vapor pressure of a liquid as a function of temperature. Two common methods are ebulliometry (dynamic method) and the gas saturation method.

Ebulliometry (Dynamic Method): This method relates the boiling point of the liquid to the applied pressure.

-

Apparatus: An ebulliometer, which consists of a boiler with a re-entrant well for a thermometer, a condenser, and a connection to a pressure control system, is used.

-

Procedure: A sample of SBME (approx. 20 mL) is placed in the boiler. The system pressure is set and controlled by an electronic pressure regulator.

-

Measurement: The liquid is heated to its boiling point. The temperature at which the liquid and vapor are in equilibrium is precisely measured. This temperature is the boiling point at the set pressure.[11]

-

Data Collection: The procedure is repeated at various controlled pressures to obtain a set of corresponding boiling points. These (P, T) data points define the vapor pressure curve.

Gas Saturation Method: This method is suitable for measuring low vapor pressures.

-

Apparatus: The setup consists of a carrier gas supply (e.g., nitrogen), flow meters, a thermostatted cell (saturator) containing the liquid sample, and a trapping system.

-

Procedure: A controlled, slow stream of an inert carrier gas is passed through the SBME sample in the thermostatted cell, allowing the gas to become saturated with the ether's vapor.[6]

-

Trapping: The gas mixture exiting the saturator is passed through a cold trap (to condense the vapor) or an adsorbent tube. The amount of SBME vapor transported by the gas is determined by the mass gain of the trap or the mass loss of the saturator.

-

Calculation: The partial pressure of the SBME, which is equal to its vapor pressure (P_vap), is calculated assuming ideal gas behavior using the equation: P_vap = P_total * (n_SBME / (n_SBME + n_gas)) where n represents the moles of each component and P_total is the total pressure of the system.

Below is a diagram illustrating the workflow for the gas saturation method.

References

- 1. This compound | 6795-87-5 | Benchchem [benchchem.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 6795-87-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL tertiary-BUTYL ETHER — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 7. HNS-MS [hns-ms.eu]

- 8. CN102911019A - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]

- 9. Peroxide Forming Solvents [sigmaaldrich.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 14. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 15. proprep.com [proprep.com]

- 16. Di-sec-Butyl ether [webbook.nist.gov]

Solubility of sec-Butyl Methyl Ether in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl methyl ether (SBME), also known as 2-methoxybutane, is an organic compound with the chemical formula C₅H₁₂O. It serves as a solvent in various chemical applications. A thorough understanding of its solubility characteristics in common organic solvents is crucial for its effective use in research, development, and manufacturing, particularly within the pharmaceutical and chemical industries. This guide provides a summary of the available qualitative solubility data for this compound and outlines a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Data

This compound is widely reported to be miscible with a range of common organic solvents. Miscibility implies that the substances are soluble in each other in all proportions, forming a homogeneous solution. The available qualitative data is summarized in the table below.

| Solvent | Qualitative Solubility | Citation |

| Acetone | Miscible | [1][2][3][4][5][6] |

| Alcohol (Ethanol, Methanol) | Miscible | [1][2][3][4][5][6] |

| Diethyl Ether | Miscible | [1][2][3][4][5][6] |

| Chloroform | Slightly Soluble | [6][7] |

| Methanol | Slightly Soluble | [6][7] |

It is important to note that while "miscible" is a useful qualitative descriptor, specific quantitative data may be necessary for precise applications such as reaction chemistry, purification process design, and formulation development. The following section provides a detailed protocol for determining the quantitative solubility of this compound in an organic solvent.

Experimental Protocol for Quantitative Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a liquid in a liquid when they are not fully miscible, or for confirming miscibility. This protocol is adapted for the determination of the solubility of this compound in a given organic solvent.

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Calibrated pipettes and volumetric flasks

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Drying oven

-

Desiccator

2. Procedure

-

Preparation of Saturated Solution:

-

In a series of sealed glass vials, prepare mixtures of this compound and the chosen organic solvent in varying, known proportions by mass.

-

Ensure that the total volume in each vial is appropriate for the equipment to be used.

-

For each mixture, accurately weigh the amount of this compound and the solvent added to the vial using an analytical balance.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled water bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation (if applicable):

-

After equilibration, visually inspect the vials. If two distinct liquid phases are present, the liquids are not miscible at that temperature. If only one phase is observed, the liquids are miscible in that proportion.

-

To determine the composition of each phase in an immiscible system, carefully separate the two layers using a pipette.

-

-

Quantification:

-

Accurately weigh a clean, dry, and pre-weighed evaporating dish.

-

Carefully transfer a known mass of the supernatant (the solvent-rich phase) or the lower phase (the this compound-rich phase) to the evaporating dish and record the mass.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the more volatile component (this compound or the solvent) without causing degradation of the less volatile component. The oven temperature should be chosen based on the boiling points of the two liquids.

-

Periodically remove the evaporating dish from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Continue this process until a constant mass is achieved, indicating that the more volatile component has been completely removed.

-

3. Data Analysis and Calculation

-

Calculate the mass of the dissolved, less volatile component by subtracting the initial mass of the evaporating dish from the final constant mass.

-

Calculate the mass of the more volatile component that was evaporated by subtracting the mass of the dissolved component from the total mass of the solution sample taken.

-

Express the solubility as the mass of this compound per 100 g of the solvent, or in other appropriate units such as mole fraction or molarity.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Sec-Butyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl methyl ether (SBME), also known as 2-methoxybutane, is an organic compound with the chemical formula C5H12O.[1][2][3] It belongs to the ether family of compounds and is utilized as a solvent in organic synthesis.[2] Given its high flammability and potential health hazards, a thorough understanding of its safety profile is crucial for professionals handling this chemical. This guide provides a detailed analysis of the Material Safety Data Sheet (MSDS) for this compound, presenting quantitative data, outlining experimental protocols for safety-related measurements, and visualizing key safety and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H12O | [1][2][4] |

| Molecular Weight | 88.15 g/mol | [3][4] |

| Appearance | Colorless liquid | [2][5] |

| Boiling Point | 57 °C (134.6 °F) | [5][6] |

| Melting Point | No data available | [5] |

| Density | 0.742 g/mL at 25 °C | [3][4] |

| Flash Point | -30 °C (-22 °F) - closed cup | [5][6] |

| Autoignition Temperature | No data available | [5] |

| Vapor Pressure | No information available | [5][6] |

| Refractive Index | n20/D 1.372 | |

| Solubility | Fully miscible with water | [6] |

| Lower Explosion Limit (LEL) | Not determined | [6] |

| Upper Explosion Limit (UEL) | Not determined | [6] |

Table 2: Toxicological and Exposure Data

| Parameter | Value | Source(s) |

| Acute Oral Toxicity (LD50) | No data available | [4] |

| Acute Dermal Toxicity (LD50) | No data available | |

| Acute Inhalation Toxicity (LC50) | No data available | |

| Occupational Exposure Limits | No data available | [4][5] |

Note: The toxicological properties of this compound have not been fully investigated.[5] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[5]

Table 3: Hazard Classifications

| Classification System | Classification | Source(s) |

| GHS Classification | Flammable liquids (Category 2) | [5] |

| Signal Word | Danger | [5] |

| Hazard Statement | H225: Highly flammable liquid and vapor | [5] |

| GHS Pictogram | GHS02 (Flame) | [6] |

Experimental Protocols

Standardized methods, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are employed to determine the physicochemical and toxicological properties of chemicals. The specific protocols used for this compound are not detailed in the available MSDS, but the following represents the standard methodologies for key parameters.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8]

-

Principle: Several methods can be used, including the ebulliometer, dynamic method, and distillation method.[7] For a standard distillation method, the liquid is heated, and the temperature is recorded from the point the first drop of distillate falls to when the last of the liquid evaporates.[9]

-

Apparatus: A distillation flask, condenser, thermometer, and a heating source.

-

Procedure (Distillation Method):

-

The liquid is placed in a distillation flask.

-

The apparatus is assembled, with a thermometer positioned to measure the vapor temperature accurately.

-

The liquid is heated at a controlled rate (e.g., 4 to 5 mL/min of distillate for liquids boiling below 200°C).[9]

-

The temperature range from the first to the last drop of distillate is recorded as the boiling range. For a pure substance, this range is narrow.

-

Determination of Flash Point (ASTM D93)

The flash point is the lowest temperature at which a liquid produces enough vapor to form an ignitable mixture with air near its surface.[10][11] For highly volatile liquids like this compound, a closed-cup method is appropriate.

-

Principle: The sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is recorded as the flash point.[10]

-

Apparatus: A Pensky-Martens closed-cup tester.[10]

-

Procedure (Procedure A for distillate fuels):

-

The sample is placed into the test cup of the Pensky-Martens apparatus.

-

The lid is secured, and stirring is initiated.

-

The sample is heated at a slow, constant rate.

-

At specified temperature intervals, the ignition source is dipped into the vapor space.

-

The test is concluded when a distinct flash is observed inside the cup. The temperature at this point is the recorded flash point.

-

Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification.[12][13] It is designed to minimize the number of animals required.

-

Principle: A stepwise procedure is used where a group of animals (typically three) is dosed at a defined level (e.g., 5, 50, 300, or 2000 mg/kg).[14] The outcome (survival or death) determines the next step: dosing at a lower, higher, or the same level.

-

Animals: Typically, rats are used, and they are fasted before the administration of the substance.[14][15]

-

Procedure:

-

Based on available information, a starting dose is selected.

-

A single dose is administered to a group of three animals by gavage.[14]

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[14]

-

If mortality is observed in two or three animals, the substance is classified at that hazard level, and testing may stop.

-

If one or no animals die, the test is repeated with another group of three animals at the next higher or lower dose level until the appropriate hazard classification is determined.

-

Mandatory Visualizations

Signaling Pathways and Workflows

Since specific toxicological signaling pathways for this compound are not well-documented, the following diagrams illustrate a critical safety workflow and a standard experimental procedure relevant to its primary hazard.

Caption: Logical workflow for responding to a this compound spill.

Caption: Workflow for determining flash point via a closed-cup method.

References

- 1. nj.gov [nj.gov]

- 2. H53427.AC [thermofisher.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. guidechem.com [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. search.library.doc.gov [search.library.doc.gov]

- 8. oecd.org [oecd.org]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. scimed.co.uk [scimed.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 14. umwelt-online.de [umwelt-online.de]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

CAS number and molecular structure of sec-butyl methyl ether

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of sec-butyl methyl ether (SBME), including its chemical properties, synthesis, and analytical methods. Due to the limited publicly available data on the biological activity and toxicology of this compound, this guide also draws comparisons with its well-studied isomer, methyl tert-butyl ether (MTBE), to infer potential metabolic pathways and toxicological considerations.

Core Chemical Identification

This compound, also known by its IUPAC name 2-methoxybutane, is an organic compound classified as an aliphatic ether.[1] It is a colorless liquid utilized as a solvent in organic synthesis and has been investigated for use as a gasoline additive.[2][3]

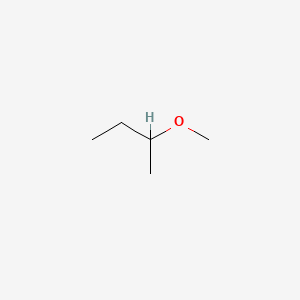

Molecular Structure:

The structure of this compound consists of a methyl group and a secondary butyl group linked by an oxygen atom.

-

Linear Formula: C₂H₅CH(CH₃)OCH₃

-

InChI Key: FVNIMHIOIXPIQT-UHFFFAOYSA-N[8]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent and for predicting its environmental fate.

| Property | Value | Source(s) |

| CAS Number | 6795-87-5 | [4][5][8][9] |

| Molecular Weight | 88.15 g/mol | [1][4][5][8] |

| Appearance | Colorless liquid | [2][10] |

| Boiling Point | 57 - 75 °C | [1] |

| Density | 0.742 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.372 | [1][6] |

| Flash Point | -30 °C (-22 °F) - closed cup | |

| Solubility | Miscible with water, alcohol, ether, and acetone. | [1][11] |

Synthesis Protocols

This compound can be synthesized through several methods. A common laboratory and industrial approach involves the intermolecular dehydration of sec-butyl alcohol and methanol (B129727).

This protocol is based on a patented method utilizing an ionic liquid as a catalyst, which offers high reactivity and ease of recycling.[12][13]

Materials:

-

sec-Butyl alcohol

-

Methanol

-

N-methylimidazole p-toluene sulfonate ionic liquid (catalyst)

Procedure:

-

Combine methanol and sec-butyl alcohol in a molar ratio ranging from 1:1 to 12:1 in a reaction vessel.

-

Add the N-methylimidazole p-toluene sulfonate ionic liquid catalyst. The volume ratio of sec-butyl alcohol to the catalyst should be between 1:3 and 12:1.[12]

-

Heat the reaction mixture to a temperature between 20 °C and 180 °C.[12][13]

-

Maintain the reaction for a period of 1 to 20 hours to facilitate intermolecular dehydration.[12][13]

-

Upon completion, the product, this compound, is separated from the reaction mixture. The ionic liquid catalyst can be recovered and reused.

This method is advantageous due to its simple operation and the reusability of the catalyst.[12]

Caption: Synthesis and purification workflow for this compound.

Biological Activity and Metabolism

Specific toxicological and metabolic data for this compound is scarce in scientific literature. However, insights can be gained by examining its structural isomer, methyl tert-butyl ether (MTBE), which has been more extensively studied.

MTBE is known to cause eye, skin, and respiratory tract irritation.[14][15] Chronic inhalation may lead to central nervous system depression, and it is considered a potential human carcinogen based on animal studies.[14][16] Given the structural similarity, it is prudent to handle this compound with similar precautions, assuming it may exhibit comparable irritant and toxic properties until specific data becomes available.

The metabolism of MTBE is initiated by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2B1, which oxidize the ether to tert-butyl alcohol (TBA) and formaldehyde.[17] It is hypothesized that this compound undergoes a similar co-metabolic process. Non-specific monooxygenase enzymes are likely responsible for the initial oxidation of the ether.[18]

This proposed pathway involves the hydroxylation of the methyl group, leading to an unstable hemiacetal intermediate that subsequently decomposes to sec-butanol and formaldehyde.

References

- 1. This compound | 6795-87-5 [chemicalbook.com]

- 2. This compound | 6795-87-5 | Benchchem [benchchem.com]

- 3. proprep.com [proprep.com]

- 4. scbt.com [scbt.com]

- 5. This compound - CAS - 6795-87-5 | Axios Research [axios-research.com]

- 6. This compound [stenutz.eu]

- 7. PubChemLite - this compound (C5H12O) [pubchemlite.lcsb.uni.lu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. ez.restek.com [ez.restek.com]

- 10. labproinc.com [labproinc.com]

- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. CN102911019B - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]

- 13. CN102911019A - Preparation method and application of methyl sec-butyl ether - Google Patents [patents.google.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. dept.harpercollege.edu [dept.harpercollege.edu]

- 17. Methyl tert-butyl ether - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Context and Discovery of Ether Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical context, discovery, and chemical properties of ether compounds, with a primary focus on diethyl ether. It details the initial synthesis of diethyl ether in the 16th century and chronicles its journey from a laboratory curiosity to a revolutionary anesthetic agent in the 19th century. This document furnishes detailed experimental protocols for both the historical acid-catalyzed synthesis and the Williamson ether synthesis. Quantitative data on the physical properties of key ether compounds are presented in tabular format for comparative analysis. Furthermore, this guide elucidates the modern understanding of the anesthetic mechanism of ethers, involving their interaction with GABA-A and NMDA receptors, and includes schematic diagrams to illustrate this signaling pathway, the Williamson ether synthesis workflow, and a historical timeline of these pivotal compounds.

Historical Context and Discovery

The history of ether is a compelling narrative of scientific inquiry, serendipitous observation, and medical innovation that fundamentally transformed surgical practice.

Early Synthesis and Naming

The first documented synthesis of an ether compound, specifically diethyl ether, is attributed to the German botanist and physician Valerius Cordus in 1540.[1][2] By distilling a mixture of ethanol (B145695) (spirit of wine) and sulfuric acid (oil of vitriol), he produced a volatile and flammable liquid he named "sweet oil of vitriol" (oleum dulce vitrioli).[1] Cordus noted some of its medicinal properties, but its full potential remained unrecognized for centuries. Around the same time, the Swiss physician Paracelsus is believed to have observed the analgesic properties of this "sweet oil of vitriol" in animals. The name "ether" was eventually coined in 1730 by the German chemist August Sigmund Frobenius, derived from the Greek word "aither," meaning the upper, pure air of the heavens, alluding to its volatility.

The Dawn of Anesthesia

For nearly three centuries, ether was primarily used as a solvent and for recreational purposes in "ether frolics," social gatherings where participants would inhale the vapor to experience its intoxicating effects. It was during these events that the anesthetic properties of ether were anecdotally observed.

The pivotal moment in the history of ether and medicine occurred in the 1840s. Dr. Crawford W. Long, a physician in Jefferson, Georgia, noted that individuals under the influence of ether at these frolics seemed impervious to pain from minor injuries.[3] On March 30, 1842, Long performed the first surgical procedure using ether as an anesthetic, removing a tumor from the neck of a patient named James Venable.[3] However, Long did not immediately publish his findings.

The first public demonstration of surgical anesthesia using ether took place on October 16, 1846, at Massachusetts General Hospital in Boston.[1][4][5] A dentist named William T.G. Morton administered ether to a patient, Gilbert Abbott, from whom surgeon John Collins Warren then successfully removed a tumor without the patient experiencing pain.[4][5] This event, which occurred in what is now known as the "Ether Dome," was widely reported and marked the beginning of the age of anesthesia, revolutionizing surgery from a brutal, pain-inflicting ordeal to a controlled and humane medical practice.[1][4]

Experimental Protocols

Historical Synthesis: Acid-Catalyzed Dehydration of Ethanol

This method, a modern reconstruction of the process likely used by early chemists, involves the dehydration of ethanol using a strong acid catalyst, typically sulfuric acid.

Materials:

-

Ethanol (95% or absolute)

-

Concentrated sulfuric acid

-

Heating mantle

-

Round-bottom flask (three-necked)

-

Addition funnel

-

Distillation apparatus (condenser, receiving flask)

-

Ice bath

-

Saturated sodium chloride solution

-

Saturated sodium carbonate solution

-

Anhydrous calcium chloride

Procedure:

-

In a three-necked round-bottom flask, place a measured volume of ethanol and cool the flask in an ice bath.

-

Slowly add an equal volume of concentrated sulfuric acid dropwise from an addition funnel while stirring continuously. Maintain the temperature below 10°C during the addition.

-

Remove the ice bath and assemble the distillation apparatus.

-

Gently heat the mixture in the flask to approximately 140°C.

-

Once the temperature is stable, slowly add more ethanol from the addition funnel at a rate that maintains a steady distillation of diethyl ether, which has a boiling point of 34.6°C. The temperature of the reaction mixture should be kept between 140-150°C.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

The crude diethyl ether is then purified by washing with a saturated sodium chloride solution to remove any unreacted ethanol, followed by a wash with a saturated sodium carbonate solution to neutralize any residual acid.

-

The washed ether is then dried over anhydrous calcium chloride and can be further purified by redistillation.

Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this versatile method is used for the preparation of both symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide in an SN2 reaction.

Materials:

-

An alcohol (e.g., 4-ethylphenol)

-

A strong base (e.g., sodium hydroxide)

-

An alkyl halide (e.g., methyl iodide)

-

A phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

-

An appropriate solvent (e.g., a mixture of water and an organic solvent)

-

Reflux apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure (Example: Synthesis of 4-ethylanisole):

-

In a round-bottom flask, dissolve 4-ethylphenol (B45693) in an aqueous solution of sodium hydroxide (B78521).

-

Add a catalytic amount of tetrabutylammonium bromide.

-

Add methyl iodide to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for approximately one hour.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to extract the product from the aqueous layer.

-

Wash the organic layer sequentially with a dilute sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The solvent can be removed by rotary evaporation to yield the crude product, which can then be purified by distillation or chromatography.

Data Presentation: Physical Properties of Common Ethers

The following tables summarize the key physical properties of diethyl ether, dimethyl ether, and methyl tert-butyl ether (MTBE) for easy comparison.

| Property | Diethyl Ether | Dimethyl Ether | Methyl tert-Butyl Ether (MTBE) |

| Molecular Formula | C₄H₁₀O | C₂H₆O | C₅H₁₂O |

| Molar Mass ( g/mol ) | 74.12 | 46.07 | 88.15 |

| Boiling Point (°C) | 34.6 | -24.8 | 55.2 |

| Melting Point (°C) | -116.3 | -141.5 | -109 |

| Density (g/mL at 20°C) | 0.713 | 0.661 (liquid at boiling point) | 0.740 |

| Solubility in Water ( g/100 mL at 20°C) | 6.9 | 7.1 | 4.8 |

| Vapor Pressure (kPa at 20°C) | 58.7 | 533.6 | 26.8 |

Mandatory Visualizations

Historical Timeline of Ether Discovery and Application

References

Quantum Chemical Calculations for sec-Butyl Methyl Ether: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and spectroscopic properties of sec-butyl methyl ether (also known as 2-methoxybutane). This document details the computational methodologies, expected quantitative data, and a logical workflow for such investigations. The information presented herein is intended to serve as a valuable resource for researchers in computational chemistry, spectroscopy, and drug development.

Introduction

This compound is a simple aliphatic ether with significant conformational flexibility around its C-O and C-C single bonds. Understanding its three-dimensional structure, vibrational modes, and NMR spectroscopic characteristics is crucial for various applications, including its use as a solvent and its potential role as a fragment in larger, more complex molecules relevant to drug discovery. Quantum chemical calculations offer a powerful in silico approach to determine these properties with a high degree of accuracy, complementing and guiding experimental studies.

This guide outlines the theoretical framework and practical steps for performing a thorough computational analysis of this compound, from conformational analysis to the prediction of spectroscopic data.

Conformational Analysis

Due to free rotation around the C-O and C-C bonds, this compound can exist in several stable conformations (rotational isomers). Identifying the lowest energy conformers is the foundational step for all subsequent calculations.

Experimental Protocol: Conformational Search

A systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface.

-

Initial Structure Generation : An initial 3D structure of this compound is built.

-

Dihedral Angle Scanning : The potential energy is calculated as a function of the dihedral angles of the C-C-O-C and C-C-C-C backbones. This can be done in a stepwise manner, rotating each dihedral angle by a defined increment (e.g., 30°) and performing a constrained geometry optimization at each step.

-

Identification of Minima : The structures corresponding to the minima on the potential energy surface from the dihedral scans are selected as candidate conformers.

-

Full Geometry Optimization : Each candidate conformer is then subjected to a full, unconstrained geometry optimization to locate the precise energy minimum.

Computational Methodology

The following sections detail the standard computational protocols for geometry optimization, vibrational frequency analysis, and NMR chemical shift calculations.

Experimental Protocol: Geometry Optimization and Frequency Calculation

This protocol is applied to each identified conformer.

-

Level of Theory Selection : Density Functional Theory (DFT) is a widely used and accurate method for this type of molecule. A common choice is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-31G(d). For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Geometry Optimization : The geometry of each conformer is optimized to a stationary point on the potential energy surface, where the forces on all atoms are close to zero.

-

Vibrational Frequency Calculation : Following optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two purposes:

-

Verification of Minima : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of Vibrational Spectra : The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These can be compared with experimental infrared (IR) and Raman spectra. Anharmonic corrections can be applied for more accurate predictions.[1][2]

-

-

Thermochemical Analysis : The frequency calculation also provides thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a given temperature. These values are used to determine the relative populations of the conformers at thermal equilibrium.

Experimental Protocol: NMR Chemical Shift Calculation

-

Method Selection : The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors. This is typically performed using a DFT functional, such as B3LYP or mPW1PW91, with a suitable basis set (e.g., 6-311+G(d,p)).

-

Shielding Tensor Calculation : Single-point energy calculations are performed on the optimized geometries of the most stable conformers to compute the absolute shielding tensors for each nucleus.

-

Solvent Effects : To better correlate with experimental data, which are often recorded in solution, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Chemical Shift Prediction : The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory: δ = σ(TMS) - σ(sample).

-

Boltzmann Averaging : The final predicted NMR chemical shifts are obtained by taking a Boltzmann-weighted average of the chemical shifts of the individual stable conformers.

Data Presentation

The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound. Note: The numerical values presented are representative and intended for illustrative purposes, as exhaustive calculations for this specific molecule were not found in the cited literature.

Table 1: Relative Energies and Rotational Constants of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) |

| Conformer 1 (Global Minimum) | 0.00 | Value | Value | Value |

| Conformer 2 | Value | Value | Value | Value |

| Conformer 3 | Value | Value | Value | Value |

| ... | ... | ... | ... | ... |

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for the Most Stable Conformer

| Vibrational Mode | Calculated Frequency (Harmonic) | Calculated Frequency (Anharmonic) | IR Intensity (km/mol) |

| C-H Stretch (CH₃) | ~2900-3000 | Value | Value |

| C-H Bend (CH₃, CH₂) | ~1450-1470 | Value | Value |

| C-O-C Stretch | ~1100-1150 | Value | Value |

| C-C Stretch | ~800-1000 | Value | Value |

| ... | ... | ... | ... |

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS

| Atom | Calculated Chemical Shift (Gas Phase) | Calculated Chemical Shift (in Chloroform) |

| ¹H NMR | ||

| O-CH₃ | Value | Value |

| O-CH | Value | Value |

| CH₂ | Value | Value |

| CH-CH₃ | Value | Value |

| CH₂-CH₃ | Value | Value |

| ¹³C NMR | ||

| O-CH₃ | Value | Value |

| O-CH | Value | Value |

| CH₂ | Value | Value |

| CH-CH₃ | Value | Value |

| CH₂-CH₃ | Value | Value |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-methoxybutane, detailing their synthesis, separation, and distinct properties. 2-Methoxybutane, a chiral ether, exists as a pair of enantiomers, (R)-2-methoxybutane and (S)-2-methoxybutane, which exhibit identical physical properties but differ in their interaction with plane-polarized light and chiral environments. This guide is intended to be a valuable resource for professionals in research, and drug development, providing detailed experimental protocols and comparative data to facilitate further investigation and application of these compounds.

Introduction to Stereoisomerism in 2-Methoxybutane

2-Methoxybutane (C₅H₁₂O) possesses a single stereocenter at the second carbon atom, leading to the existence of two non-superimposable mirror images: (R)-2-methoxybutane and (S)-2-methoxybutane. These enantiomers are chiral and thus optically active, rotating plane-polarized light in equal but opposite directions. The racemic mixture, an equimolar combination of both enantiomers, is optically inactive.

Physical and Chemical Properties

Enantiomers share identical physical properties in an achiral environment. The key distinguishing feature is their optical activity.

| Property | (R)-2-Methoxybutane | (S)-2-Methoxybutane | Racemic 2-Methoxybutane |

| Molecular Formula | C₅H₁₂O | C₅H₁₂O | C₅H₁₂O |

| Molecular Weight | 88.15 g/mol [1][2][3] | 88.15 g/mol [1][2][3] | 88.15 g/mol [1] |

| CAS Number | 66610-40-0[3] | 66610-39-7[2] | 6795-87-5[1] |

| Boiling Point | 60-61 °C[4] | 60-61 °C[4] | 59.05 - 61 °C[4] |

| Melting Point | -100 °C | -100 °C | -100 °C |

| Specific Rotation ([α]²⁵D) | +12.4° (c=1.0, CHCl₃)[4] | -12.4° (c=1.0, CHCl₃)[4] | 0° |

Enantioselective Synthesis

The preparation of enantiomerically pure 2-methoxybutane can be achieved through stereospecific reactions, most notably the Williamson ether synthesis starting from a chiral precursor.

Williamson Ether Synthesis of (S)-2-Methoxybutane from (S)-Butan-2-ol

This method involves the deprotonation of an enantiomerically pure alcohol to form an alkoxide, which then undergoes an Sₙ2 reaction with a methyl halide. The stereochemistry at the chiral center is retained throughout the reaction.

Experimental Protocol:

-

Preparation of the Alkoxide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add enantiomerically pure (S)-butan-2-ol (1.0 eq) to a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 1.1 eq) portion-wise to the stirred solution. The reaction will evolve hydrogen gas.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium (S)-butoxide.

-

Ether Formation: Cool the alkoxide solution back to 0 °C.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure (S)-2-methoxybutane.

Chiral Separation of Enantiomers

The resolution of racemic 2-methoxybutane into its individual enantiomers can be effectively achieved using chiral chromatography.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, allows for differential interaction with the (R) and (S) enantiomers, leading to their separation.

Experimental Protocol:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A chiral capillary column, for example, a β-cyclodextrin-based column. Baseline separation has been reported with an α value of 1.24 on such a column[4].

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 200 °C.

-

Detector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at a rate of 5 °C/min.

-

Sample Preparation: Dilute the racemic 2-methoxybutane in a volatile solvent such as hexane (B92381) or dichloromethane.

Spectroscopic Properties

The enantiomers of 2-methoxybutane have identical NMR and IR spectra in achiral solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2-methoxybutane will show characteristic signals for the different proton environments in the molecule. The methoxy (B1213986) group protons will appear as a singlet, while the protons on the butane (B89635) chain will show complex splitting patterns due to coupling with neighboring protons[1][5].

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct peaks for each of the five carbon atoms in the molecule[1].

Infrared (IR) Spectroscopy

The IR spectrum of 2-methoxybutane is characterized by strong C-O stretching vibrations typical of ethers, in addition to C-H stretching and bending vibrations of the alkyl groups[1].

Conclusion